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Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of novel compounds is a cornerstone of chemical research. This guide provides a

comparative framework for validating the structure of 3-Chloro-4-propoxybenzaldehyde and

its derivatives. By leveraging spectroscopic and crystallographic techniques, researchers can

ensure the integrity of their synthesized molecules. This document outlines the expected data

from key analytical methods and provides detailed experimental protocols, offering a robust

approach to structural elucidation.

Spectroscopic Analysis: A Comparative Approach
Due to the limited availability of published experimental spectra for 3-Chloro-4-
propoxybenzaldehyde, this guide presents a comparative analysis based on structurally

similar compounds. By understanding the influence of the chloro and propoxy substituents on

the benzaldehyde scaffold, we can predict the spectral characteristics of the target molecule.

Table 1: Comparative ¹H NMR Spectral Data of Substituted Benzaldehydes (400 MHz, CDCl₃)
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Compound
Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm)

Other Protons (δ,
ppm)

3-

Chlorobenzaldehyde[1

]

9.98 (s, 1H)

7.86 (s, 1H), 7.77 (d,

1H), 7.61 (d, 1H), 7.49

(t, 1H)

-

4-

Chlorobenzaldehyde[1

]

9.99 (s, 1H)
7.83 (d, 2H), 7.53 (d,

2H)
-

4-

Propoxybenzaldehyde
~9.87 (s, 1H)

~7.82 (d, 2H), ~6.98

(d, 2H)

~4.00 (t, 2H, -OCH₂-),

~1.85 (m, 2H, -CH₂-),

~1.05 (t, 3H, -CH₃)

3-Chloro-4-

hydroxybenzaldehyde[

2]

~9.8 (s, 1H)
~7.9 (d, 1H), ~7.7 (dd,

1H), ~7.1 (d, 1H)
~6.0 (s, 1H, -OH)

Predicted: 3-Chloro-4-

propoxybenzaldehyde
~9.85 (s, 1H)

~7.95 (d, 1H), ~7.80

(dd, 1H), ~7.05 (d,

1H)

~4.10 (t, 2H, -OCH₂-),

~1.90 (m, 2H, -CH₂-),

~1.10 (t, 3H, -CH₃)

Note: Data for 4-Propoxybenzaldehyde and 3-Chloro-4-hydroxybenzaldehyde are typical

values and may vary slightly based on experimental conditions.

Table 2: Comparative ¹³C NMR Spectral Data of Substituted Benzaldehydes (101 MHz, CDCl₃)
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Compound
Carbonyl Carbon
(δ, ppm)

Aromatic Carbons
(δ, ppm)

Other Carbons (δ,
ppm)

3-

Chlorobenzaldehyde[1

]

190.9
137.8, 135.5, 134.4,

130.4, 129.3, 128.0
-

4-

Chlorobenzaldehyde[1

]

190.9
141.0, 134.7, 130.9,

129.5
-

4-

Methoxybenzaldehyde

[1]

190.9
164.6, 132.0, 129.9,

114.3
55.6 (-OCH₃)

3-Chloro-4-

hydroxybenzaldehyde[

3]

~191
~159, ~133, ~131,

~129, ~122, ~117
-

Predicted: 3-Chloro-4-

propoxybenzaldehyde
~190.5

~162, ~135, ~131,

~130, ~128, ~115

~70 (-OCH₂-), ~22 (-

CH₂-), ~10 (-CH₃)

Note: Data for 3-Chloro-4-hydroxybenzaldehyde are typical values and may vary slightly based

on experimental conditions.

Table 3: Key Infrared (IR) Absorption Frequencies of Benzaldehyde Derivatives (cm⁻¹)
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Functional
Group

3-
Chlorobenzald
ehyde

4-
Propoxybenzal
dehyde

3-Chloro-4-
hydroxybenzal
dehyde[4]

Predicted: 3-
Chloro-4-
propoxybenzal
dehyde

C-H (aldehyde) ~2850, ~2750 ~2830, ~2730 ~2860, ~2770 ~2840, ~2740

C=O (aldehyde) ~1700 ~1685 ~1680 ~1690

C=C (aromatic) ~1600, ~1580 ~1600, ~1580 ~1600, ~1580 ~1600, ~1580

C-O (ether) - ~1250, ~1040 - ~1260, ~1040

C-Cl ~800 - ~810 ~810

O-H (hydroxyl) - - ~3200 (broad) -

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Chloro-4-propoxybenzaldehyde

m/z Ion Comments

198/200 [M]⁺

Molecular ion peak, showing

isotopic pattern for one

chlorine atom.

197/199 [M-H]⁺
Loss of the aldehydic

hydrogen.

169/171 [M-C₂H₅]⁺
Loss of an ethyl group from the

propoxy chain.

155/157 [M-C₃H₇]⁺ Loss of the propyl group.

127/129 [M-C₃H₇O]⁺ Loss of the propoxy group.

99 [C₆H₄O]⁺
Further fragmentation of the

aromatic ring.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the 3-Chloro-4-propoxybenzaldehyde derivative

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, 2-4 second

acquisition time, and 1-5 second relaxation delay. For ¹³C NMR, a proton-decoupled

sequence is used.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as gas chromatography (GC-MS) for volatile derivatives or direct infusion for

less volatile compounds.

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a

characteristic mass spectrum.

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments

(approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or

as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands for the aldehyde, aromatic, ether, and

chloro functional groups.

X-ray Crystallography
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Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is

often the most challenging step and may require screening various solvents and

crystallization techniques (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a

single-crystal X-ray diffractometer.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure. This will provide precise bond lengths, bond angles, and the overall three-

dimensional arrangement of the atoms in the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized

3-Chloro-4-propoxybenzaldehyde derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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